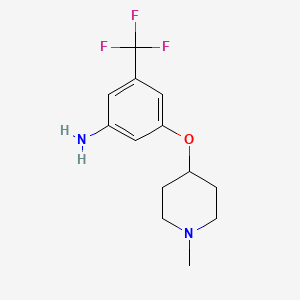![molecular formula C17H15BrO3S B2947141 4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid CAS No. 868255-45-2](/img/structure/B2947141.png)
4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid, also known as 4-Bromo-2-(4-methylphenylsulfanyl)-4-oxobutanoic acid (BMPOBA), is an organic compound that has been studied for its potential applications in the field of synthetic organic chemistry. It is an important intermediate in the synthesis of a variety of compounds such as pharmaceuticals, pesticides, and dyes. BMPOBA has also been studied for its potential use as a catalyst in organic reactions.
Scientific Research Applications
BMPOBA has been studied for its potential applications in the field of synthetic organic chemistry. It has been used as an intermediate in the synthesis of a variety of compounds such as pharmaceuticals, pesticides, and dyes. BMPOBA has also been studied for its potential use as a catalyst in organic reactions. It has been found to be an effective catalyst for the synthesis of various compounds, including 1,3-dipolar cycloaddition reactions, Diels-Alder reactions, and the synthesis of polymers.
Mechanism of Action
BMPOBA acts as a catalyst in organic reactions by providing a nucleophilic center for the reaction to occur. It also acts as a leaving group in the reaction, allowing for the formation of a new bond between the reactants. The reaction proceeds through a nucleophilic substitution, wherein the nucleophile attacks the electrophilic center of the reactant, forming a new bond.
Biochemical and Physiological Effects
BMPOBA has been studied for its potential effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on cognitive and motor functions. BMPOBA has also been found to inhibit the enzyme cGMP-specific phosphodiesterase, which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
BMPOBA has several advantages and limitations for use in laboratory experiments. One advantage is its low cost and availability. It is relatively easy to obtain and can be synthesized in the laboratory. Additionally, BMPOBA is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it should be noted that BMPOBA is a highly toxic compound and should be handled with care.
Future Directions
The potential applications of BMPOBA in the field of synthetic organic chemistry are numerous. It has been used as an intermediate in the synthesis of a variety of compounds such as pharmaceuticals, pesticides, and dyes. Additionally, it has been studied for its potential use as a catalyst in organic reactions. Further research is needed to explore the potential of BMPOBA for use in the synthesis of other compounds and for use as a catalyst in other reactions. Additionally, further research is needed to explore the biochemical and physiological effects of BMPOBA and to determine the potential therapeutic applications of this compound.
Synthesis Methods
BMPOBA can be synthesized using various methods. The most common method is the reaction of 4-bromophenyl sulfoxide with 4-methylphenylsulfonyl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through a nucleophilic substitution to form the desired product. Other synthesis methods include the reaction of 4-bromophenyl sulfoxide with 4-methylphenylsulfonyl fluoride in the presence of a base catalyst, such as potassium carbonate, and the reaction of 4-bromophenyl sulfoxide with 4-methylphenylsulfonyl bromide in the presence of an acid catalyst, such as p-toluenesulfonic acid.
properties
IUPAC Name |
4-(4-bromophenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3S/c1-11-2-8-14(9-3-11)22-16(17(20)21)10-15(19)12-4-6-13(18)7-5-12/h2-9,16H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMBZVKWIIAWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

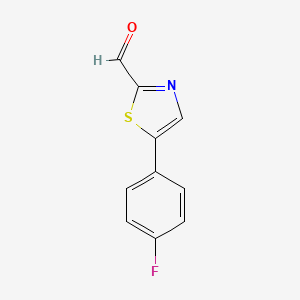

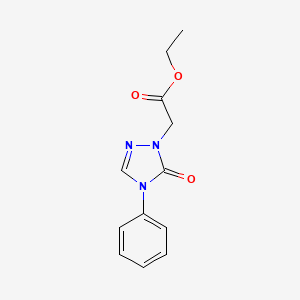

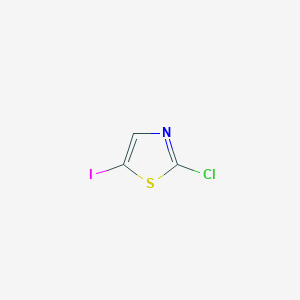
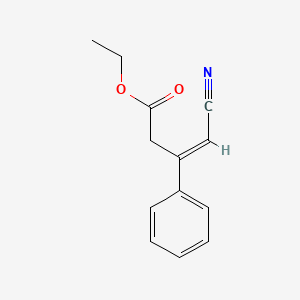
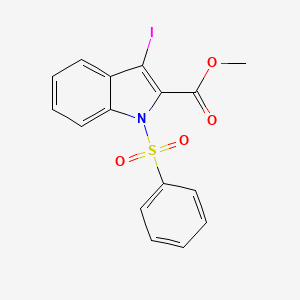
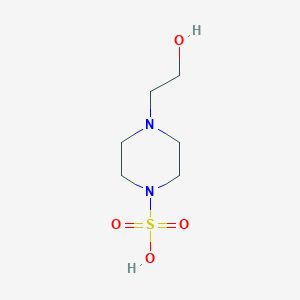
![N-{4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2947071.png)
![methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2947072.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2947075.png)
![2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2947077.png)
![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)
